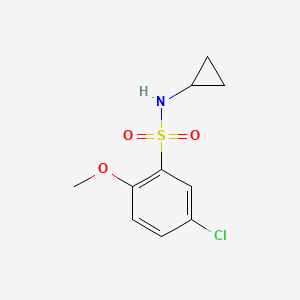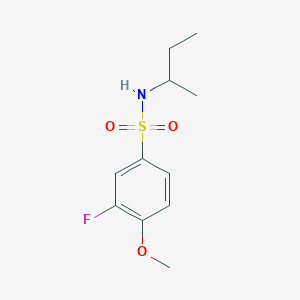![molecular formula C28H24ClNO5 B5370441 [4-[(E)-2-[8-[(4-chlorophenyl)methoxy]quinolin-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate](/img/structure/B5370441.png)
[4-[(E)-2-[8-[(4-chlorophenyl)methoxy]quinolin-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(E)-2-[8-[(4-chlorophenyl)methoxy]quinolin-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate is a complex organic compound characterized by its unique structure, which includes a quinoline core, a chlorophenyl group, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-2-[8-[(4-chlorophenyl)methoxy]quinolin-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: This step involves the cyclization of suitable precursors under acidic or basic conditions to form the quinoline ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Ethenyl Linkage: This step involves the formation of the ethenyl linkage through a Wittig reaction or a Heck coupling reaction.
Acetylation: The final step involves the acetylation of the phenolic hydroxyl group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the ethenyl linkage or the quinoline ring, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its ability to act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
作用机制
The mechanism of action of [4-[(E)-2-[8-[(4-chlorophenyl)methoxy]quinolin-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Trimethoxyphenylsilane: A compound used in the synthesis of organosilicon materials.
Uniqueness
What sets [4-[(E)-2-[8-[(4-chlorophenyl)methoxy]quinolin-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate apart from these similar compounds is its unique combination of a quinoline core, a chlorophenyl group, and an acetate ester. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
[4-[(E)-2-[8-[(4-chlorophenyl)methoxy]quinolin-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClNO5/c1-18(31)35-28-25(32-2)15-20(16-26(28)33-3)9-13-23-14-10-21-5-4-6-24(27(21)30-23)34-17-19-7-11-22(29)12-8-19/h4-16H,17H2,1-3H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZVFQMDGHLKSM-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=CC2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Cl)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C/C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Cl)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[allyl(methyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5370363.png)
![(6Z)-2-Cyclohexyl-6-[(2-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5370370.png)
![N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5370371.png)

![4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5370391.png)
![2-(1H-benzimidazol-2-yl)-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5370400.png)
![2-[cyclohexyl(methyl)amino]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]nicotinamide](/img/structure/B5370406.png)
![2-phenyl-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3,4-oxadiazole](/img/structure/B5370414.png)
![N-[2-(difluoromethoxy)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5370418.png)
![N-(4-fluorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5370425.png)

![N-(4-chlorophenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B5370439.png)
![methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate](/img/structure/B5370447.png)
![(5Z)-5-[[2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5370452.png)
